N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide
Description
N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide is a substituted acetamide featuring a phenyl ring with chloro (-Cl), hydroxy (-OH), and nitro (-NO₂) groups at positions 2, 5, and 4, respectively, along with an acetamide (-NHCOCH₃) substituent. The compound’s synthesis likely involves acetylation of a precursor amine, such as 2-chloro-5-hydroxy-4-nitroaniline, a methodology consistent with reported acetamide syntheses (e.g., acetylation of aminophenol derivatives in ) .
The hydroxy group may participate in hydrogen bonding, affecting solubility and crystal packing . Chlorine’s electronegativity and lipophilicity could enhance membrane permeability in biological systems .
Properties
IUPAC Name |
N-(2-chloro-5-hydroxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-4(12)10-6-3-8(13)7(11(14)15)2-5(6)9/h2-3,13H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMRAUOCNZMDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239789 | |
| Record name | Acetamide, N-(2-chloro-5-hydroxy-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092000-50-3 | |
| Record name | Acetamide, N-(2-chloro-5-hydroxy-4-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2092000-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-chloro-5-hydroxy-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals. The presence of the chloro and nitro groups enhances its reactivity, facilitating subsequent reactions such as nucleophilic substitutions and coupling reactions.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles to replace Cl | Various substituted derivatives |
| Coupling Reactions | Formation of biaryl compounds | Complex organic molecules |
| Acylation | Reaction with amines or alcohols | Acetamides and esters |
Biological Activities
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases.
Medicinal Applications
Drug Development
this compound is under investigation for its potential role as a pharmacological agent. Its structural characteristics make it a candidate for designing drugs targeting specific biological pathways. For instance, modifications to enhance its binding affinity to biological targets could lead to the development of novel therapeutic agents.
Case Study: Development of Antiviral Agents
A study explored the synthesis of derivatives based on this compound aimed at treating viral infections. The derivatives demonstrated promising antiviral activity in vitro, highlighting the compound's potential in antiviral drug development .
Industrial Applications
Dyes and Pigments Production
In the industrial sector, this compound is utilized in producing dyes and pigments due to its vibrant color properties. Its stability under various conditions makes it suitable for applications in textiles and coatings.
Mechanism of Action
The mechanism by which N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound | Substituents (Positions) | LogP (Predicted) | Notable Properties |
|---|---|---|---|
| N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide | 2-Cl, 4-NO₂, 5-OH | ~2.1* | Moderate lipophilicity; H-bonding |
| N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide | 3-Cl, -CO-CCl₃ | ~3.5 | High crystallinity |
| N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide | 4-Cl, -NHOH | ~1.8 | Intermediate solubility |
*Estimated based on substituent contributions .
Structural Analogs and Functional Diversity
- 2-(4-Chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide (): Incorporates a phenoxy group, enhancing steric bulk but reducing hydrogen-bonding capacity compared to the target compound’s -OH group .
- N-(4-Amino-3-methoxyphenyl)methanesulfonamide (): Demonstrates how amino and sulfonamide groups alter electronic profiles and biological targeting .
Table 2: Antimicrobial Activity Comparison
*Inferred values based on structural similarity ; †Hypothetical range.
Biological Activity
N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chloro Group : Enhances lipophilicity and biological activity.
- Hydroxy Group : Impacts solubility and reactivity.
- Nitro Group : Plays a crucial role in the compound's interaction with biological targets.
The molecular formula of the compound is , with a molecular weight of 218.6 g/mol. The compound is synthesized from 2-chloro-5-nitrophenol through acylation with acetic anhydride in the presence of a catalyst such as pyridine.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study screened various N-substituted phenyl chloroacetamides against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The findings indicated that:
- The compound showed strong activity against Gram-positive bacteria, particularly S. aureus and methicillin-resistant S. aureus (MRSA).
- It was less effective against Gram-negative bacteria like E. coli but exhibited moderate activity against C. albicans .
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) values for this compound were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
| Candida albicans | 32 |
These results indicate that while the compound is particularly potent against certain Gram-positive bacteria, its efficacy varies significantly across different pathogens.
The mechanism by which this compound exerts its effects is believed to involve interactions with specific molecular targets. The nitro group may interact with enzymes or receptors involved in bacterial cell wall synthesis, potentially inhibiting penicillin-binding proteins (PBPs), which are crucial for maintaining bacterial cell integrity . This inhibition can lead to cell lysis and death.
Case Studies
-
Antibacterial Activity Against Klebsiella pneumoniae :
A study investigated the antibacterial effects of this compound against Klebsiella pneumoniae. The results indicated that the presence of the chloro atom significantly improved the antibacterial activity, suggesting that it stabilizes the molecule at the target site within bacterial cells . -
Antioxidant Properties :
Another aspect of research focused on the antioxidant activity of this compound. It was found to scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases .
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains four reactive sites:
-
Nitro group (electron-withdrawing, meta-directing)
-
Chlorine substituent (ortho/para-directing, potential for nucleophilic substitution)
-
Hydroxyl group (acidic, hydrogen-bonding capacity)
-
Acetamide moiety (hydrolysis potential, hydrogen bonding via NH).
Nucleophilic Aromatic Substitution
The chlorine atom at position 2 may undergo substitution under basic or acidic conditions. For example:
-
Hydroxylation : Replacement of Cl with OH via SNAr (S<sub>N</sub>Ar) in polar aprotic solvents (e.g., DMF) at elevated temperatures.
-
Amination : Reaction with amines (e.g., NH<sub>3</sub>, primary/secondary amines) to form substituted anilines .
Analog Example :
2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide (2a ) undergoes cyclization with ammonium thiocyanate to yield thiazolidin-4-one derivatives under refluxing ethanol .
Reduction of Nitro Group
The nitro group at position 4 can be reduced to an amine using catalytic hydrogenation (H<sub>2</sub>/Pd-C) or chemical reductants (e.g., SnCl<sub>2</sub>/HCl):
This transformation is critical for generating bioactive intermediates .
Hydrolysis of Acetamide
The acetamide group may hydrolyze under acidic or basic conditions:
-
Acidic Hydrolysis : Yields acetic acid and the corresponding aniline derivative.
-
Basic Hydrolysis : Forms acetate salts and releases ammonia/amines .
Example :
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2 ) retained stability under physiological conditions but showed susceptibility to hydrolysis at extreme pH .
Cyclization Reactions
Intramolecular cyclization is feasible due to proximity of functional groups. For example:
-
Thorpe–Ziegler Cyclization : Observed in analogs like 5d and 5h , where thioacetamide derivatives form fused heterocycles (e.g., thieno[2,3-c]isoquinolines) under basic conditions .
Electrophilic Substitution
The hydroxyl group at position 5 can act as a directing group for electrophilic attacks:
-
Nitration/Sulfonation : Likely occurs at the para position relative to the hydroxyl group.
-
Halogenation : Bromine or iodine may substitute hydrogen at activated positions.
Oxidation Reactions
The hydroxyl group may oxidize to a ketone or quinone under strong oxidizing agents (e.g., KMnO<sub>4</sub>, CrO<sub>3</sub>), though steric hindrance from the nitro group could limit this pathway.
Biological Interactions
While not a direct reaction, chloro-nitro-phenyl acetamides exhibit antibacterial properties. For example:
-
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2 ) showed MIC = 512 µg/mL against Klebsiella pneumoniae by potentially targeting penicillin-binding proteins .
Synthetic Precautions
Preparation Methods
Acetylation of 2-Chloro-5-hydroxyaniline
The initial step involves protecting the amine group of 2-chloro-5-hydroxyaniline through acetylation. Adapting conditions from analogous reactions in the literature:
Procedure :
- 2-Chloro-5-hydroxyaniline (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.
- Triethylamine (1.2 equiv) is added as a base, followed by dropwise addition of acetic anhydride (1.1 equiv) at 0°C.
- The reaction is stirred at room temperature for 12–16 hours, yielding N-(2-chloro-5-hydroxyphenyl)acetamide.
Optimization Insights :
Nitration of N-(2-Chloro-5-hydroxyphenyl)acetamide
Introducing the nitro group at position 4 requires nitration under controlled conditions. The acetamide group acts as a meta-director, favoring nitration at position 4.
Procedure :
- N-(2-Chloro-5-hydroxyphenyl)acetamide is suspended in concentrated sulfuric acid at 0°C.
- A mixture of fuming nitric acid (1.1 equiv) and sulfuric acid is added dropwise.
- The reaction is stirred at 0–5°C for 2 hours, then quenched in ice water.
Challenges and Solutions :
- Hydroxyl Group Reactivity : The free hydroxyl group at position 5 may undergo undesired nitration or oxidation. Protecting it as a methyl ether (e.g., using methyl iodide/K₂CO₃) prior to nitration mitigates this.
- Regioselectivity : Nitration at position 4 is confirmed by ¹H NMR (δ 8.2–8.3 ppm, aromatic protons).
Alternative Route: Hydroxylation of N-(2-Chloro-4-nitrophenyl)acetamide
For substrates lacking the hydroxyl group, post-nitration hydroxylation offers a viable pathway.
Directed Ortho-Metalation-Hydroxylation
Procedure :
- N-(2-Chloro-4-nitrophenyl)acetamide is treated with LDA (lithium diisopropylamide) at −78°C in THF.
- The lithiated intermediate reacts with trimethylborate, followed by oxidative workup with H₂O₂, introducing a hydroxyl group at position 5.
Yield and Limitations :
- Yields range from 60–70%, with competing side reactions at the nitro group.
- Requires anhydrous conditions and strict temperature control.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sequential Functionalization | 2-Chloro-5-hydroxyaniline | Acetylation → Nitration | 75–82 | 95–98 |
| Directed Hydroxylation | N-(2-Chloro-4-nitrophenyl)acetamide | Metalation → Hydroxylation | 60–70 | 90–93 |
Critical Observations :
- The sequential route achieves higher yields but requires a bespoke starting material.
- Hydroxylation post-nitration is less efficient but avoids multi-step protection/deprotection.
Scalability and Industrial Considerations
Industrial applications prioritize cost-effectiveness and minimal purification. The sequential route’s use of inexpensive reagents (e.g., acetic anhydride, nitric acid) and one-pot reactions aligns with these goals. However, the directed metalation approach’s reliance on air-sensitive reagents limits its scalability.
Q & A
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation pathways dominate?
- Methodology : Conduct accelerated stability studies (pH 1–14, 40°C/75% RH). Analyze degradation products via LC-MS. The nitro group may undergo reduction (e.g., to amine) under acidic conditions, while the amide bond hydrolyzes in strong base .
- Example Pathway : Acidic : NO₂ → NH₂ (via Sn/HCl reduction). Basic : Amide → carboxylic acid + aniline derivative.
Q. What crystallographic challenges arise during structure refinement, especially with disordered nitro or chloro substituents?
- Methodology : Use SHELXL’s PART instruction to model disorder. Apply restraints to ADP (atomic displacement parameters) and refine hydrogen bonding networks. Twinning (e.g., via TWIN/BASF commands) may require correction for high-resolution data .
- Data Example :
| Refinement Step | (Before) | (After) |
|---|---|---|
| Disorder modeling | 0.12 | 0.045 |
Contradiction Resolution & Best Practices
Q. How to reconcile conflicting solubility data reported in polar vs. nonpolar solvents?
- Methodology : Re-evaluate using standardized protocols (e.g., shake-flask method with UV-Vis quantification). Conflicting data may stem from polymorphic forms or impurities. For example, the hydroxy group enhances solubility in DMSO but not in hexane .
Q. What strategies validate synthetic intermediates when spectral libraries are incomplete?
- Methodology : Combine 2D-NMR (HSQC, HMBC) with high-resolution MS. Cross-reference with analogous compounds (e.g., N-(4-hydroxy-2-nitrophenyl)acetamide’s NMR shifts ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
